Manganese ion, 1 hydroxyl coordinated
Description
Structure
2D Structure
Properties
IUPAC Name |
manganese;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O/h;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDIAFGKSAYYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Mn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MnO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.953 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Manganese Hydroxo Complexes
Rational Ligand Design for Mononuclear Manganese-Hydroxide Stabilization
The stabilization of highly reactive mononuclear manganese-hydroxide cores is critically dependent on the tailored design of the coordinating ligand. The ligand's structure not only dictates the primary coordination geometry but also establishes a secondary coordination sphere with noncovalent interactions that modulate the complex's properties and reactivity. acs.orgrsc.org
Tripodal Ligands and Secondary Coordination Sphere Effects
Tripodal ligands are a prominent class of scaffolds used to stabilize monomeric manganese-hydroxo species. These ligands often enforce a specific coordination geometry and can be functionalized to create a controlled microenvironment around the metal center. escholarship.org This "secondary coordination sphere" can feature hydrogen-bond donors and acceptors that interact directly with the hydroxide (B78521) ligand, significantly influencing its stability and reactivity. acs.orgescholarship.org
A key strategy involves using ligands that provide intramolecular hydrogen bonds to the hydroxido ligand. nih.gov For instance, a hybrid tripodal ligand, [H₂pout]³⁻, which contains two urea (B33335) groups (hydrogen-bond donors) and one phosphinic amide (a hydrogen-bond acceptor), has been successfully used to synthesize and stabilize a series of Mn-OH complexes across multiple oxidation states (Mn(II), Mn(III), and Mn(IV)). nih.govresearchgate.net The stepwise oxidation from the Mn(II)-OH to the Mn(IV)-OH complex was achieved by carefully controlling both the primary and secondary coordination spheres. nih.gov
The stabilizing effect of the secondary coordination sphere is evident in the structural changes upon oxidation. X-ray crystallography of the [Mn^(II)H₂pout(OH)]²⁻ and [Mn^(III)H₂pout(OH)]⁻ complexes revealed significant contraction of the Mn–O and Mn–N bonds, consistent with the increase in the manganese oxidation state. nih.gov The presence of three intramolecular hydrogen bonds to the hydroxide ligand in the Mn(III) state, two from urea NH groups and one from the phosphinic amide oxygen, provides substantial stabilization. nih.gov This is further supported by vibrational spectroscopy. nih.govresearchgate.net Other tripodal ligand systems, such as those based on tris-urea or TREN platforms, have also been shown to stabilize Mn(III)-oxo and Mn(IV)-oxo species through similar hydrogen-bonding networks. acs.org
Table 1: Comparison of Selected Bond Lengths in [MnH₂pout(OH)]ⁿ⁻ Complexes
| Bond | [MnIIH₂pout(OH)]²⁻ (Å) | [MnIIIH₂pout(OH)]⁻ (Å) |
|---|---|---|
| Mn–O1 (Hydroxide) | 2.051 | 1.834 |
| Average Mn–N (equatorial) | 2.188 | 2.052 |
Porphyrinoid and Corrole (B1231805) Ligands
Porphyrin and corrole macrocycles are well-established ligands in coordination chemistry and have been instrumental in the synthesis of high-valent manganese-oxo complexes, which are closely related to and often derived from hydroxo precursors. acs.orgacs.org The synthesis of manganese(V)-oxo porphyrins is often achieved by reacting manganese(III) porphyrin complexes with terminal oxidants like m-chloroperbenzoic acid or iodosylarenes in the presence of a base. acs.orgnih.gov The stability of the resulting high-valent species is highly dependent on the electronic properties of the porphyrin ligand; electron-deficient porphyrins tend to form more stable Mn(V)-oxo complexes. acs.orgnih.gov
While terminal Mn(V)-oxo species are common outcomes, hydroxo-bridged complexes have also been synthesized. A notable example is the heterometallic μ-hydroxo-bridged complex, [(TPP)Mn-O(H)-CrPc(N₃)], formed with a tetraphenylporphyrin (B126558) (TPP) ligand on the manganese center. acs.org This species was isolated and structurally characterized, providing precise data on the geometry of the Mn-O(H)-Cr bridge. acs.org Computational studies using Density Functional Theory (DFT) have further explored the reactivity of hydroxo manganese(V) porphyrins, indicating that the MnV(OH) unit can be a potent hydrogen-atom abstractor. researchgate.netnih.gov
Corrole ligands, which are trianionic, are particularly effective at stabilizing metals in high oxidation states. Manganese corrole complexes have been investigated as catalysts for water oxidation, a process where Mn-OH and Mn-O intermediates are crucial. researchgate.net The success of these systems is partly attributed to the ligand's ability to stabilize the Mn(III) resting state and facilitate its oxidation to higher-valent species at relatively mild potentials. researchgate.net
Table 2: Structural Data for a μ-Hydroxo-Bridged Mn(III)-Porphyrin Complex
Data for [(TPP)Mn−O(H)−CrPc(N₃)] acs.org
| Parameter | Value |
|---|---|
| Mn–O Bond Distance (Å) | 1.993 |
| Cr–O Bond Distance (Å) | 1.976 |
| Mn–O(H)–Cr Angle (°) | 163.7 |
| Average Mn–Npyr Distance (Å) | 2.011 |
Phthalocyanine (B1677752) and Related Macrocyclic Ligands
Phthalocyanine (Pc) ligands, which are structurally related to porphyrins, are robust macrocycles capable of coordinating to manganese. The synthesis of manganese phthalocyanine complexes can yield various forms depending on the reaction conditions and the nature of the substituents on the Pc ring. researchgate.net Substituted, and therefore more soluble, manganese phthalocyanines (PcMn) have been synthesized in high yields. researchgate.net It has been shown that some PcMn(II) derivatives can be oxidized by water to form a PcMn(III)OH species. researchgate.net
The synthesis of axially ligated manganese(III) phthalocyanine complexes, [PcMnL₂]SbF₆, has been achieved by removing the chloride from PcMnCl and adding various donor ligands (L). rsc.org When this reaction is performed in the presence of water with heterocyclic amine ligands, μ-oxo dimers of the form [PcMnL]₂O are formed, which are condensation products of the corresponding hydroxo monomers. rsc.org The synthesis of a manganese(III) ethoxyphthalocyanine has also been reported, with preliminary studies exploring its reaction with oxygen atom donors to generate a manganese-oxo species. escholarship.org These syntheses highlight the accessibility of Mn(III)-OH and related species within the phthalocyanine framework.
Solution-Phase Synthesis Techniques
Several direct, solution-phase methods are employed to generate manganese-hydroxo complexes. A common route is the controlled oxidation of a precursor Mn(II) complex. For example, the mononuclear Mn(III)-hydroxo complex [Mn^(III)(OH)(⁶Medpaq)]⁺ can be generated from its Mn(II)-aqua analogue, Mn^(II)(H₂O)(⁶Medpaq), through aerobic oxidation in an acetonitrile (B52724) solution. nih.gov The same Mn(III)-hydroxo product can be obtained using an oxidant like iodosobenzene. nih.gov
Another important solution-phase route involves the reaction of manganese complexes with hydrogen peroxide. The reaction of [Mn^(III)(OH)(dpaq²Me)]⁺ with H₂O₂ can lead to a series of interconvertible products, including Mn(III)-hydroperoxo and Mn(III)-peroxo species, with the outcome controlled by factors such as solution acidity. ku.edu The direct synthesis of a mononuclear Mn(III) complex, Mn^(III)(PY5)(OH)₂, has also been reported, providing a model compound for the active site of manganese-dependent lipoxygenases. acs.org These techniques are fundamental for generating Mn-OH complexes to study their spectroscopic properties and reactivity in a homogeneous environment. nih.govku.eduacs.org
Hydrothermal Synthesis Routes for Manganese Hydroxide Nanoparticles
Hydrothermal synthesis is a versatile and widely used method for producing crystalline nanomaterials, including manganese hydroxide (Mn(OH)₂). This technique involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel, or autoclave. researchgate.net
One straightforward approach involves the reaction of manganese dioxide (MnO₂) powder with sodium hydroxide (NaOH) under hydrothermal conditions (e.g., 120 °C for 12 hours). researchgate.net This method has been used to successfully synthesize orthorhombic Mn(OH)₂ nanoparticles with crystallite sizes in the range of 30-40 nm. researchgate.net The morphology and crystal phase of the resulting manganese oxide or hydroxide materials can be controlled by adjusting parameters such as the precursors, temperature, and reaction time. acs.org For instance, using different manganese(II) salts like MnCl₂, Mn(CH₃COO)₂, or MnSO₄ as precursors under hydrothermal conditions can lead to diverse morphologies such as chestnut shells or tennis-like microspheres of MnO₂, often formed via a manganese hydroxide intermediate. acs.org Similarly, reacting KMnO₄ with MnSO₄ can yield various manganese oxide phases, with the specific outcome influenced by temperature and additives. acs.org Needle-shaped α-MnO₂ nanorods have been synthesized hydrothermally, where deprotonated hydroxyl groups bonded to manganese atoms on the surface act as key binding sites. nih.gov
Table 3: Examples of Hydrothermal Synthesis of Manganese Hydroxide/Oxide Nanoparticles
| Precursors | Conditions | Product | Reference |
|---|---|---|---|
| MnO₂, NaOH | 120 °C, 12 h | Mn(OH)₂ nanoparticles (~36 nm) | researchgate.net |
| MnCl₂, Mn(CH₃COO)₂, or MnSO₄ | 80 °C | MnO₂ microspheres (various morphologies) | acs.org |
| KMnO₄, MnSO₄ | 120 °C | Pyrolusite (OMS-7) or Cryptomelane (OMS-2) | acs.org |
| Zn(NO₃)₂, Mn(NO₃)₂, KOH | Microwave-assisted, 15 min | Mixed Zn/Mn oxides | mdpi.com |
Immobilization Strategies for Heterogeneous Catalysis
While homogeneous manganese-hydroxo complexes are valuable for mechanistic studies, their practical application in catalysis is often limited by difficulties in separating the catalyst from the products. Immobilization of these complexes onto solid supports is a key strategy to create robust, recyclable heterogeneous catalysts. rsc.orgnih.gov
A successful approach involves anchoring the manganese complex onto a high-surface-area support. For example, a dinuclear μ-oxo bridged manganese complex has been immobilized onto mesoporous SBA-15 silica (B1680970). rsc.org The immobilization occurs through an ion-exchange reaction, where the cationic manganese complex is electrostatically bound to the silica surface. This strategy not only facilitates catalyst recovery but can also enhance catalytic activity by preventing deactivating dimerization or oligomerization processes that can occur in solution. rsc.org
Covalent attachment is another powerful immobilization method. Manganese Schiff base complexes have been supported on graphene oxide (GO) via covalent modification. jcsp.org.pk This involves functionalizing the support material and then coordinating the metal complex to the tethered ligand. Such strategies aim to combine the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous system. nih.govjcsp.org.pk
Advanced Spectroscopic Characterization of Manganese Hydroxo Species
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as manganese complexes with unpaired electrons. researchgate.net It is particularly sensitive to the oxidation state, spin state, and coordination environment of the manganese center.
X-band and Q-band EPR Analysis
The use of multiple microwave frequencies, most commonly X-band (~9.5 GHz) and Q-band (~34 GHz), provides a more detailed and unambiguous characterization of manganese-hydroxo species. nih.govcmu.edu Analyzing spectra at different frequencies helps to accurately determine magnetic parameters because the resolution of g-values scales with the magnetic field, while parameters like zero-field splitting (ZFS) and hyperfine coupling are field-independent. nih.gov A detailed study on a series of monomeric Mn(II), Mn(III), and Mn(IV)-hydroxo complexes stabilized by the tris[(N′-tert-butylureaylato)-N-ethylene]aminato ([H₃buea]³⁻) ligand utilized both X- and Q-band EPR. nih.govnih.gov This dual-frequency approach, combined with dual-mode measurements (perpendicular and parallel polarization of the microwave field), allows for the comprehensive determination of electronic parameters. nih.govcmu.edu For instance, the analysis of the [MnᴵᴵH₃buea(OH)]²⁻ complex at both frequencies was presented as a model case for interpreting complex signals from S = 5/2 Mn(II) systems. nih.gov
Determination of Spin States and Multiplicities
EPR spectroscopy is instrumental in determining the ground spin state (S) and multiplicity (2S+1) of manganese centers. For manganese-hydroxo complexes, the spin state is dependent on the oxidation state of the manganese ion.
Mn(II)-OH: High-spin Mn(II) has a d⁵ electron configuration, resulting in a total spin state of S = 5/2. nih.govyoutube.com The EPR spectra of these complexes are characterized by multiple transitions, with prominent signals observed at various g-values in both perpendicular and parallel modes. nih.gov
Mn(III)-OH: High-spin Mn(III) (d⁴ configuration) typically exhibits an integer spin state of S = 2. nih.govnih.govresearchgate.net These integer-spin systems are often best observed in parallel-mode EPR. nih.gov
Mn(IV)-OH: High-spin Mn(IV) (d³ configuration) has a half-integer spin state of S = 3/2. nih.govnih.govresearchgate.net
The spin states for Mn(III) and Mn(IV) hydroxo complexes within the C₃ symmetry imposed by the [H₃buea]³⁻ ligand were confirmed to be S = 2 and S = 3/2, respectively. nih.govnih.gov
Elucidation of Zero-Field Splitting and Hyperfine Parameters
The fine structure of EPR spectra is governed by the zero-field splitting (ZFS) and the hyperfine coupling to the manganese nucleus (⁵⁵Mn, I = 5/2).
Zero-Field Splitting (ZFS): In ions with spin S > 1/2, the spin sublevels are split even in the absence of an external magnetic field. This is described by the axial (D) and rhombic (E) ZFS parameters. The ratio E/D indicates the degree of rhombicity in the complex's electronic structure. researchgate.net For the [MnᴵᴵH₃buea(OH)]²⁻ complex, simulations indicated a small rhombicity with an E/D value of 0.03. nih.gov In contrast, a study on [Mnᴵⱽ(OH)₂(Me₂EBC)]²⁺ reported a |D| value of 0.75(0.25) cm⁻¹ and an E/D of 0.15(2). researchgate.net The determination of these parameters is crucial for understanding the geometry and electronic asymmetry of the complex. nih.govnih.gov
Hyperfine Coupling: The interaction between the electron spin and the nuclear spin of ⁵⁵Mn (100% natural abundance, I = 5/2) leads to a characteristic six-line hyperfine splitting pattern for each allowed electronic transition. researchgate.netyoutube.com The magnitude of the hyperfine coupling constant (A) provides information about the delocalization of the unpaired electron spin onto the manganese nucleus. For the Mn(III)-OH complex [MnᴵᴵᴵH₃buea(OH)]⁻, a six-line hyperfine signal centered at g = 8.14 with A = 270 MHz was observed in parallel mode. nih.gov
Quantitative Simulations of EPR Spectra
Due to the complexity of EPR spectra from high-spin manganese systems, especially in disordered solid states (frozen solutions or powders), spectral simulation is an essential tool. nih.govcmu.edu Quantitative simulations allow for the precise extraction of spin Hamiltonian parameters (g-values, D, E, and A) by fitting the experimental data. nih.govresearchgate.net This approach enables the unambiguous determination of electronic parameters and can provide the concentration of the EPR-active species directly from the spectra. nih.govcmu.edu For example, simulations of the spectra for the [MnᴵᴵH₃buea(OH)]²⁻ complex quantitatively predicted the sample concentration. nih.gov Furthermore, simulations of the spectra for the [MnᴵⱽH₃buea(OH)] complex revealed the presence of two distinct Mn(IV) species in solution, a finding that would be difficult to ascertain without detailed computational analysis. nih.govnih.gov
| Complex | Spin State (S) | g-values | D (cm⁻¹) | E/D | A (MHz) |
|---|---|---|---|---|---|
| [MnIIH3buea(OH)]2− | 5/2 | g_iso ≈ 2.0 | +0.16 | 0.03 | A_iso = -250 |
| [MnIIIH3buea(OH)]− | 2 | g_iso ≈ 2.0 | -3.6 | 0.09 | A_z = -119 |
| [MnIVH3buea(OH)] (Species 1) | 3/2 | g_iso ≈ 2.0 | -0.60 | 0.33 | A_iso = -210 |
| [MnIVH3buea(OH)] (Species 2) | 3/2 | g_iso ≈ 2.0 | -0.55 | 0.17 | A_iso = -210 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides direct information about the bonding and structure of molecules by probing their vibrational modes.
Infrared (IR) Spectroscopy of O-H Stretching Vibrations
The hydroxyl (O-H) group coordinated to a manganese ion has a characteristic stretching vibration (ν(O-H)) that is sensitive to its local environment. In the IR spectra of manganese-containing hydroxides and oxyhydroxides, the stretching modes of OH groups typically appear in the range of 3100-3500 cm⁻¹. researchgate.net For instance, in various manganese oxides, broad bands around 3400 cm⁻¹ are attributed to OH-stretching vibrations. researchgate.net The precise frequency and shape of the ν(O-H) band can be influenced by factors such as hydrogen bonding and the oxidation state of the manganese center. The presence of a band in this region is a key diagnostic feature for confirming the existence of a hydroxo-ligand. researchgate.netresearchgate.net
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. In the context of manganese-hydroxo complexes, it is particularly useful for identifying the characteristic vibrations of the manganese-oxygen bonds.
Identification of Metal-Hydroxide Stretching Modes
The identification of the Mn-OH stretching vibration is a key application of Raman spectroscopy in the study of manganese-hydroxo species. This vibrational mode is sensitive to the oxidation state of the manganese ion, the coordination environment, and the presence of hydrogen bonding. For instance, in-situ Raman spectroscopy has been employed to identify a Mn(IV)-oxo species, a related high-valent intermediate, with a characteristic Raman peak at 744 cm⁻¹ in an H₂¹⁶O electrolyte, which shifts to 716 cm⁻¹ upon isotopic labeling with H₂¹⁸O, confirming its assignment as a Mn-O vibration. nih.gov While not a direct measurement of a Mn-OH stretch, this demonstrates the utility of the technique in identifying Mn-O bonds. In manganese oxides with tunnel structures, Raman modes near 630 cm⁻¹ have been correlated with the fraction of Mn³⁺ in the octahedral sites, indicating the sensitivity of Mn-O vibrations to the metal's oxidation state. rruff.info
Studies on various manganese oxides have identified Mn-O stretching vibrations in different frequency ranges. For example, peaks around 1085-1150 cm⁻¹ and below 800-900 cm⁻¹ have been attributed to Mn-O stretching modes in birnessite. researchgate.net In a tetranuclear manganese adamantane-like complex, the Mn-O-Mn stretch mode was observed at 709 cm⁻¹, shifting to 675 cm⁻¹ upon ¹⁸O isotopic substitution. nih.gov While these examples pertain to bridging oxo groups, they highlight the spectral region and isotopic shifts expected for manganese-oxygen bonds, which are fundamental for identifying Mn-OH stretches.
Table 1: Representative Mn-O Vibrational Frequencies
| Compound/Species | Vibrational Mode | Frequency (cm⁻¹) | Isotopic Shift (¹⁸O) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Mn(IV)-oxo intermediate | Mn=O stretch | 744 | -28 | nih.gov |
| Tetranuclear Mn-adamantane | Mn-O-Mn stretch | 709 | -34 | nih.gov |
| Birnessite | Mn-O stretch | ~1085-1150 | - | researchgate.net |
| Hollandite-group minerals | Mn-O mode | ~630 | - | rruff.info |
Analysis of Hydrogen Bonding and its Spectroscopic Signatures
Hydrogen bonding plays a crucial role in the structure and reactivity of manganese-hydroxo complexes. Raman spectroscopy can provide insights into these interactions through shifts in the vibrational frequencies of the O-H and Mn-O bonds. The presence of a hydrogen bond to the hydroxo ligand can influence the electron density at the oxygen atom and, consequently, the strength of the Mn-O bond.
While direct Raman spectroscopic data on hydrogen bonding in simple "manganese ion, 1 hydroxyl coordinated" species is scarce in the provided literature, the principles can be inferred from studies on related systems. For example, the formation of hydrogen bonds between water and dimethyl sulfoxide (B87167) (DMSO) leads to changes in the Raman shifts of the S=O and C-O bonds. mdpi.com Similarly, in ternary aqueous solutions, competition in hydrogen bonding between different species can be monitored by Raman spectroscopy. mdpi.com These studies establish that Raman is a sensitive probe of hydrogen bonding environments.
In metalloenzymes, crystal structures reveal that hydroxo ligands are often involved in hydrogen bonds with adjacent amino acid residues. digitellinc.com These interactions are thought to modulate the reactivity of the metal-hydroxo unit. digitellinc.com The intensity of the O-H stretching band in Raman spectra is known to be highly sensitive to the strength of the hydrogen bond; for strong O-H···O hydrogen bonds, the Raman intensity can decrease significantly. nih.gov Hyper-Raman spectroscopy, a nonlinear variant, has been shown to be highly sensitive to low-frequency librational modes of water, providing insight into the coordination and hydrogen-bonding shell around molecules like DMSO. rsc.org This suggests that advanced Raman techniques could be powerful tools for characterizing the subtle effects of hydrogen bonding in manganese-hydroxo systems.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule and is a valuable tool for studying manganese-hydroxo species in solution. It allows for the monitoring of changes in speciation as a function of pH and the tracking of oxidation state changes during chemical reactions.
Monitoring pH-Dependent Speciation and Equilibria
The speciation of manganese ions in aqueous solution is highly dependent on pH. As the pH increases, aqua ligands can be deprotonated to form hydroxo and subsequently oxo species. These changes in the coordination environment of the manganese ion lead to distinct changes in the UV-Vis absorption spectrum. For example, aqueous solutions of a manganese(III) tetrasulfonated phthalocyanine (B1677752) complex exhibit color changes from forest green at lower pH to light blue at higher pH, corresponding to the conversion of an aqua monomer to a hydroxo monomer and then to an oxo-bridged dimer. nih.gov The UV-Vis spectra of MnSO₄ solutions also show a significant increase in absorbance at shorter wavelengths as the pH increases, which is attributed to the formation of Mn(OH)₂ and subsequent oxidation. plos.org
By systematically varying the pH and recording the corresponding UV-Vis spectra, a speciation diagram can be constructed. For a water-soluble manganese phthalocyanine complex, global analysis of pH-dependent UV-Vis spectra allowed for the determination of the pKa values for the interconversion between the aqua monomer, hydroxo monomer, and oxo-bridged dimer. nih.gov Similarly, the pH-dependent behavior of a manganese carbonyl complex, [MnI(bpy(COOH)₂)(CO)₃Br], was investigated using UV-Vis spectroscopy, revealing changes in the metal-to-ligand charge transfer (MLCT) bands with pH. dcu.ie
Table 2: pH-Dependent UV-Vis Spectral Changes of Manganese Complexes
| Complex | pH Range | Observed Spectral Change | Corresponding Species | Reference |
|---|---|---|---|---|
| Mn(III) tetrasulfonated phthalocyanine | Low to High | Color change (green to blue) | Aqua monomer → Hydroxo monomer → Oxo-bridged dimer | nih.gov |
| MnSO₄ | Increasing pH | Increased absorbance at short wavelengths | Formation of Mn(OH)₂ | plos.org |
| [MnI(bpy(COOH)₂)(CO)₃Br] | 1.5 - 12.5 | Shift in MLCT band at 410 nm | Ligand exchange and protonation/deprotonation | dcu.ie |
Tracking Oxidation State Changes and Reaction Progress
UV-Vis spectroscopy is also instrumental in monitoring reactions that involve a change in the oxidation state of the manganese center. The d-d electronic transitions and charge-transfer bands are sensitive to the number of d-electrons and thus the oxidation state of the metal. The oxidation of a Mn(II) complex to a Mn(IV)-oxo species was monitored by the growth of a prominent absorption band at a λₘₐₓ of 507 nm. acs.org
The formation of a Mn(IV) species from a Mn(III) precursor can be followed by observing the appearance of new absorption bands. For example, the electrochemical oxidation of a Mn-aquo complex was monitored by UV-visible spectroscopy, showing the conversion of [2(OH₂)]²⁺ to [2(OH)]⁺ upon addition of a base. researchgate.net In another study, illumination of a tetranuclear oxo-Mn(IV) complex with UV or visible light induced changes in the absorption spectrum consistent with a one-electron reduction of the compound. nih.gov This highlights the utility of UV-Vis spectroscopy in studying the photochemistry of manganese complexes.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying non-crystalline samples and has been widely applied to characterize manganese-hydroxo complexes. acs.org XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which includes the pre-edge and edge features, is sensitive to the oxidation state and coordination geometry of the manganese ion. The pre-edge features arise from 1s to 3d transitions and their intensity is related to the degree of 3d-4p mixing, which is influenced by the symmetry of the complex. acs.orgresearchgate.net The energy of the K-edge itself shifts to higher values with an increasing oxidation state of the manganese atom.
The EXAFS region provides information about the local atomic environment of the manganese center, including bond distances and coordination numbers of the surrounding atoms. Analysis of EXAFS data for an oxohydroxomanganese(IV) species, [MnIV(O)(OH)(Me₂EBC)]⁺, revealed Mn-O scatterers at 1.71 Å and 1.84 Å, providing direct evidence for the presence of both oxo and hydroxo ligands. acs.orgacs.orgresearchgate.net In another study, the Mn-O bond distance for a terminal hydroxide (B78521) ligand in a Mn(IV)(OH) complex was determined to be 1.881(2) Å. nih.gov
Table 3: Structural Parameters of Manganese-Hydroxo Complexes from XAS
| Complex | Technique | Mn Oxidation State | Mn-O(H) Bond Length (Å) | Reference |
|---|---|---|---|---|
| [MnIV(O)(OH)(Me₂EBC)]⁺ | EXAFS | IV | 1.84 | acs.orgacs.orgresearchgate.net |
| MnIV(OH)(ttppc) | XRD (for comparison) | IV | 1.881(2) | nih.gov |
| [MnIV(OH)₂(Me₂EBC)]²⁺ | EXAFS | IV | Consistent with crystal structure | acs.orgnih.gov |
XAS studies have been crucial in characterizing high-valent manganese-hydroxo species that are difficult to crystallize. acs.org The combination of experimental XAS data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), has further enhanced the interpretation of the spectra, allowing for a more detailed understanding of the electronic structure and bonding in these important chemical entities. acs.orgnih.gov
Mn K-edge XAS for Oxidation State and Local Structure Determination
Manganese K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic and geometric structure of manganese-containing compounds, including manganese-hydroxo species. nih.govacs.org The method is element-specific and does not require crystalline samples, making it highly suitable for studying species in various states, such as frozen solutions. nih.govnih.gov The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), both of which provide complementary information. nih.govacs.org
The pre-edge feature, located approximately 15-20 eV before the main K-edge, arises from the formally forbidden 1s to 3d electronic transition. anl.govresearchgate.net The intensity of this transition is primarily gained through the mixing of manganese 4p and 3d orbitals, which is influenced by the coordination geometry and symmetry of the metal center. researchgate.net Therefore, analysis of the pre-edge energy and intensity provides insight into the local geometry. nih.govacs.org
The EXAFS region, extending several hundred eV beyond the edge, contains information about the local atomic environment around the absorbing manganese atom. Analysis of the EXAFS data can determine the types of neighboring atoms, their distances (bond lengths), and their coordination numbers. nih.govnih.gov This has been instrumental in characterizing manganese-hydroxo species. For example, EXAFS analysis of the solid-phase complex MnIII(OH)(dpaq) resolved a short Mn-OH bond distance of 1.79 Å. nih.gov In another study on a manganese(IV) complex, [MnIV(O)(OH)(Me₂EBC)]⁺, EXAFS data revealed Mn–O scatterers at 1.71 Å and 1.84 Å, and Mn–N scatterers at 2.11 Å, providing clear evidence for its formulation as an oxohydroxomanganese(IV) species. nih.govacs.orgacs.org These precise distance measurements are critical for distinguishing between hydroxo (Mn-OH), oxo (Mn=O), and aqua (Mn-OH₂) ligands.
The table below summarizes EXAFS-derived structural parameters for several manganese-hydroxo and related complexes.
Table 1: EXAFS-Determined Structural Parameters for Select Manganese Complexes
| Compound | Mn Oxidation State | Shell | Coordination Number (N) | Distance (R, Å) | Source |
|---|---|---|---|---|---|
| MnIII(OH)(dpaq) (solid) | III | Mn-O/N | 1 | 1.79 | nih.gov |
| Mn-O/N | 4 | 2.01 | nih.gov | ||
| Mn-O/N | 1 | 2.29 | nih.gov | ||
| [MnIV(O)(OH)(Me₂EBC)]⁺ | IV | Mn-O | 1 | 1.71 | nih.govacs.org |
| Mn-O | 1 | 1.84 | nih.govacs.org | ||
| Mn-N | 4 | 2.11 | nih.govacs.org | ||
| [MnIV(OH)₂(Me₂EBC)]²⁺ | IV | Mn-O | 2 | 1.84 | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a less commonly applied technique for the characterization of Manganese(III) coordination complexes because they are typically paramagnetic (high-spin S=2). acs.org The presence of unpaired electrons in paramagnetic molecules leads to large chemical shifts (isotropic shifts) and significant line broadening of NMR signals, which can complicate the acquisition and interpretation of spectra. acs.orgresearchgate.net The interaction between the unpaired electrons and the nucleus causes rapid nuclear relaxation, often resulting in signals that are too broad to be detected. researchgate.net
Despite these challenges, it is possible to obtain well-resolved, isotropically shifted ¹H NMR spectra for high-spin Mn(III) complexes. acs.orgacs.org These spectra, while broad compared to those of diamagnetic compounds, can provide valuable insights into the structure and solution-state behavior of these species. acs.orgresearchgate.net Specialized techniques, such as diamagnetic suppression routines, can be employed to allow for the observation of all rapidly relaxing resonances. acs.orgacs.org
Paramagnetic ¹H NMR has been successfully used to study Mn(III)-hydroxo complexes in solution. For instance, the ¹H NMR spectrum of MnIII(OH)(dpaq) in solution displays hyperfine-shifted signals, which is consistent with its formulation as an S=2 Mn(III)-hydroxo adduct. nih.gov This technique is also sensitive to the binding of axial ligands, such as water, methanol, and pyridine, to the Mn(III) center. acs.org
Furthermore, NMR studies can reveal dynamic equilibria in solution. In the case of MnIII(OH)(dpaq) dissolved in acetonitrile (B52724), the ¹H NMR spectrum showed not only the expected paramagnetically shifted signals but also a number of resonances in the diamagnetic region. nih.gov This observation, supported by other spectroscopic data, suggested an equilibrium between the mononuclear Mn(III)-hydroxo species and a diamagnetic μ-oxodimanganese(III,III) dimer, [MnIII₂(μ-O)(dpaq)₂]²⁺. nih.gov The addition of a small amount of water was found to shift this equilibrium in favor of the mononuclear Mn(III)-hydroxo adduct. nih.gov This demonstrates the power of paramagnetic NMR in elucidating the solution chemistry of manganese-hydroxo compounds that might not be apparent from solid-state studies alone.
Table 2: ¹H NMR Spectroscopic Observations for Select Mn(III) Complexes
| Compound | Solvent | Key Observation | Finding | Source |
|---|---|---|---|---|
| [MnIII(OH)(dpaq)]⁺ | CD₃CN | Hyperfine-shifted signals and diamagnetic signals | Evidence for equilibrium between mononuclear Mn(III)-hydroxo and a dinuclear μ-oxodimanganese(III,III) species. | nih.gov |
| [(R,R'-SALOPHEN)MnIII]⁺ Monomers | Not specified | Well-resolved, isotropically shifted ¹H NMR spectra | Observation of axial ligand binding (acetate, methanol, water, pyridine). | acs.orgacs.org |
| [MnIII(OH)(6Medpaq)]⁺ | CD₃CN | Hyperfine-shifted signals | Confirms the presence of a mononuclear Mn(III)-hydroxo species in solution. | researchgate.net |
Computational Chemistry and Theoretical Insights into Manganese Hydroxo Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of manganese-hydroxo systems. It offers a balance between computational cost and accuracy, enabling detailed exploration of molecular geometries, electronic configurations, and reaction energetics.
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For manganese-hydroxo complexes, DFT calculations can accurately predict key structural parameters such as bond lengths and angles. These theoretical structures are frequently validated by comparing them with experimental data obtained from techniques like X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS). slu.se
Studies on manganese complexes, including those with hydroxo and oxo ligands, have demonstrated a strong correlation between DFT-calculated geometries and experimental findings. For instance, in a Mn(III)-hydroxo complex supported by a pentadentate ligand, DFT optimization accurately reproduced the trends in bond lengths observed in X-ray diffraction experiments. rsc.org The calculations showed that while the Mn-hydroxo bond lengths were nearly identical between related complexes, the Mn-N(pyridine) bond distances varied significantly, a subtlety that has important implications for the complex's reactivity. rsc.org Similarly, for a series of manganese-oxo complexes spanning multiple oxidation states, DFT calculations of Mn–O and Mn–N bond lengths were in excellent agreement with XRD and EXAFS data. slu.se This agreement between theory and experiment validates the computational model and provides confidence in its predictive power for structures that have not been experimentally characterized. slu.sersc.orgnih.gov
Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for Mn(III)-Hydroxo Complexes This table is interactive. Users can sort the data by clicking on the column headers.
| Complex | Bond | Experimental (XRD) | DFT-Calculated | Reference |
|---|---|---|---|---|
| [MnIII(OH)(dpaq)]+ | Mn–O1 (hydroxo) | 1.83 | 1.83 | rsc.org |
| Mn–N4 (pyridine) | 2.19 | 2.19 | rsc.org | |
| Mn–N5 (pyridine) | 2.20 | 2.22 | rsc.org | |
| [MnIII(OH)(6Medpaq)]+ | Mn–O1 (hydroxo) | 1.83 | 1.83 | rsc.org |
| Mn–N4 (pyridine) | 2.27 | 2.34 | rsc.org | |
| Mn–N5 (pyridine) | 2.28 | 2.42 | rsc.org | |
| [MnIIIH3buea(O)]2- | Mn–O (oxo) | 1.771 | 1.767 | slu.se |
| [MnII-metallocavitand] | Mn–O (aqua) | 2.071 | - | rsc.orgnih.gov |
Data sourced from studies comparing X-ray crystallography and DFT computations. slu.sersc.orgrsc.orgnih.gov
DFT calculations provide a deep understanding of the electronic structure of manganese-hydroxo complexes, which is fundamental to their chemical behavior. This analysis includes determining the ground spin state, mapping electron density distribution, and characterizing molecular orbitals (MOs).
Manganese complexes are known for their accessible multiple spin states (e.g., high-spin vs. low-spin), and DFT is a crucial tool for predicting the most stable state. nih.gov The spin state can significantly influence the geometry and reactivity of the complex. nih.gov For instance, in octahedral Mn(II) complexes, the high-spin state is typically favored, but the ligand field can alter this preference. nih.gov For d(4) Mn(III) complexes, DFT has been used to explore the feasibility of spin crossover transitions, which requires careful selection of the functional. nih.gov The TPSSh hybrid meta-GGA functional, for example, has been shown to reliably predict the ground spin state of various Mn(III) complexes. nih.gov
Molecular orbital analysis reveals how the manganese d-orbitals interact with the ligands. In Mn(III)-hydroxo complexes, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often composed of manganese d-orbitals. For example, in the [MnIII(OH)(dpaq)]+ complex, the dz² orbital is the highest-energy MO due to strong σ-antibonding interactions with the hydroxo and carboxamido ligands. rsc.org The energies of these orbitals are sensitive to the ligand environment; weaker Mn-N(pyridine) bonds can stabilize the dx²-y² orbital, altering the electronic absorption spectrum. rsc.org
DFT also elucidates charge transfer phenomena. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra and assign transitions. rsc.orgnih.gov For one Mn(IV)-oxo species, TD-DFT calculations assigned an unexpected intense absorption band to a ligand-to-metal charge transfer (LMCT) from the phenolate (B1203915) ligands to the manganese center, rather than a d-d transition. nih.gov Furthermore, analysis of spin populations can reveal the degree of covalency in metal-ligand bonds and help distinguish between electronic isomers, such as a Mn(IV)-oxo versus a Mn(III)-oxyl radical species. slu.senih.gov
A significant strength of DFT is its ability to map out entire reaction energy profiles, including reactants, products, intermediates, and, crucially, the transition states that connect them. This provides mechanistic insights into how manganese-hydroxo complexes participate in chemical reactions, such as the oxidation of organic substrates. Current time information in Cass County, US.nih.govresearchgate.net
Many reactions involving Mn-hydroxo and Mn-oxo species proceed through a mechanism known as proton-coupled electron transfer (PCET), where a proton and an electron are transferred in a single, concerted step (CPET). Current time information in Cass County, US.nih.govresearchgate.net DFT calculations are used to locate the transition state structure for these reactions and calculate the associated activation energy barrier. mdpi.com For example, in the oxidation of C-H bonds by Mn(IV)-oxo complexes, a multi-state reactivity model has been proposed based on DFT studies. nih.govmdpi.com This model suggests that a low-lying excited state can provide a lower energy reaction pathway compared to the ground state. mdpi.com DFT calculations have been used to optimize the geometries of these different spin-state transition states, providing a framework for designing more reactive catalysts. nih.govmdpi.com
By modeling these pathways, researchers can understand how modifying the ligand structure around the manganese center affects the reaction rate. For instance, DFT calculations have shown that steric bulk on the ligand can force a substrate to orient differently in the transition state, leading to a higher activation barrier and a slower reaction. rsc.org These computational insights are vital for rationally designing synthetic catalysts with enhanced reactivity and selectivity. nih.govresearchgate.net
DFT calculations are widely used to predict key thermodynamic properties that govern the reactivity of manganese-hydroxo complexes, such as redox potentials and bond dissociation free energies (BDFEs). rsc.org These parameters are essential for understanding the driving force behind reactions like hydrogen atom transfer (HAT). acs.org
The redox potential (e.g., the MnIII/MnII couple) is a measure of the complex's strength as an oxidizing or reducing agent. DFT can calculate the energies of the different oxidation states, from which the redox potential can be estimated. Studies have shown that these calculated potentials correlate well with experimental values obtained from cyclic voltammetry. rsc.orgacs.org For example, DFT calculations have demonstrated that weakening the Mn-N(pyridine) bonds in a series of complexes leads to a higher MnIII/MnII reduction potential, which in turn increases the driving force for substrate oxidation. rsc.orgacs.orgnih.gov
Table 2: Experimental and DFT-Calculated Thermodynamic Parameters for Mn-Hydroxo Complexes This table is interactive. Users can sort the data by clicking on the column headers.
| Complex | Experimental Ep,c (V vs Fc+/0) | DFT-Calculated pKa ([MnII(OH2)]+) | DFT-Calculated O-H BDFE (kcal/mol) | Reference |
|---|---|---|---|---|
| [MnIII(OH)(dpaq)]+ | -0.66 | 29.3 | 79.1 | rsc.org |
| [MnIII(OH)(6Medpaq)]+ | -0.55 | 28.6 | 80.2 | rsc.org |
| [MnIII(TBDAP)(OH)2]+ | -0.15 | 11.84 | 75.3 | researchgate.net |
Data sourced from studies combining experimental electrochemistry with DFT computations. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of these ions within a larger environment, such as in a solvent like water.
MD simulations provide a molecular-level picture of how solvent molecules, typically water, arrange themselves around a manganese-hydroxo ion and how this solvation structure evolves over time. This is crucial because the solvent environment can significantly influence the ion's stability and reactivity.
Using either classical force fields or quantum mechanical methods (ab initio MD), simulations can model the ion and hundreds of surrounding water molecules. rsc.orgnih.govrsc.org The primary output of these simulations is a trajectory, which is the record of the positions and velocities of all atoms over time. Analysis of this trajectory yields detailed information about the solvation shell.
Key properties investigated include:
Radial Distribution Functions (RDFs): These functions show the probability of finding a solvent atom (e.g., oxygen from water) at a certain distance from the manganese ion. The peaks in the RDF define the first, second, and subsequent solvation shells.
Coordination Numbers (CNs): By integrating the first peak of the RDF, the average number of water molecules in the first solvation shell can be determined, providing insight into the ion's coordination geometry in solution. nih.gov
Solvent Dynamics: MD simulations can track the exchange of water molecules between the solvation shells and the bulk solvent. The mean residence time (MRT) of a water molecule in the first shell is a measure of the lability of the coordinated ligands. rsc.org This is particularly important for understanding ligand substitution reactions.
Hydrogen Bonding Network: The simulations reveal the intricate network of hydrogen bonds between the coordinated hydroxo ligand, the water molecules in the first solvation shell, and the surrounding bulk water. rsc.org The dynamics of this network are critical for processes like proton transfer. acs.org
While extensive MD studies exist for simple ions like Mn(II) and Mn(III) aqua ions, specific simulations focusing solely on the "manganese ion, 1 hydroxyl coordinated" species are less common. nih.govnih.gov However, the methodologies are directly applicable. Such a simulation would elucidate how the presence of the hydroxyl group, compared to a water molecule, influences the structure and stability of the hydration shell and the dynamics of the surrounding water molecules.
Protein-Mineral Surface Interactions Involving Manganese Hydroxides
The interaction between proteins and the surfaces of manganese-containing minerals is a critical area of study in biogeochemistry and environmental science. Computational methods, particularly molecular dynamics (MD) simulations, provide significant insights into these complex interactions at the molecular level. These simulations can capture the dynamic behavior of proteins as they approach and adsorb onto mineral surfaces, revealing changes in protein structure and the underlying forces driving the interaction.
Research using MD simulations has been conducted to understand the interaction of model proteins with various mineral surfaces, including manganese hydroxides like birnessite. nih.gov For instance, simulations involving the model protein Gb1, which features an α-helix and a 4-fold β-sheet, have shown that its structure is significantly perturbed upon interaction with a Na(+)-birnessite basal surface. nih.gov This contrasts with its behavior on other mineral surfaces like kaolinite (B1170537) and goethite, where the protein's structure remains relatively unchanged. nih.gov The simulations revealed that the interaction with the birnessite surface leads to the unraveling of the protein's β-sheet at specific locations and a partial unraveling of its α-helix. nih.gov These structural disturbances suggest that specific residue sites become vulnerable to oxidation or hydrolysis, which could ultimately lead to the fragmentation of the protein. nih.gov Such computational studies highlight the importance of the specific mineral surface composition and structure in dictating the fate of associated proteins. nih.gov
Quantum Chemical Parameters and Their Correlation with Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable tools for elucidating the electronic structure and reactivity of manganese-hydroxo complexes. ku.edunih.gov These theoretical methods allow for the calculation of various parameters that correlate directly with the observed chemical behavior of these species, particularly in reactions involving hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). rsc.orgnih.gov
The reactivity of Mn(III)-hydroxo complexes is profoundly influenced by their thermodynamic properties, which can be precisely calculated and analyzed. acs.org Key parameters include the one-electron reduction potential (E°), the pKa of the corresponding Mn(II)-aqua complex, and the resulting O-H bond dissociation free energy (BDFE) of the product. The Bordwell Equation (BDFE = 1.37 pKa + 23.06 E°) is often employed to relate these parameters. nih.gov
Systematic studies on series of related manganese complexes have demonstrated clear structure-activity relationships. rsc.org For example, protonation of a manganese(III)-bis(hydroxo) complex to form mono-aqua and then bis-aqua species leads to a dramatic increase in the redox potential, which enhances the complex's electrophilic reactivity. nih.gov While the increased redox potential favors HAT, it is sometimes counteracted by a decrease in the pKa of the resulting Mn(II) product. rsc.orgacs.org
Table 1: Thermodynamic Parameters and Reactivity of Protonated Manganese(III) Complexes
This table presents thermodynamic data for a series of mononuclear manganese(III)-hydroxo and -aqua complexes, illustrating how protonation state correlates with redox potential, acidity, and the driving force for hydrogen atom transfer (HAT) reactions. Data sourced from nih.gov.
| Complex | E1/2 (V vs Fc+/0) nih.gov | pKa nih.gov | O-H BDFE (kcal mol-1) nih.gov | Reactivity Notes |
| [MnIII(TBDAP)(OH)2]+ (1) | -0.15 | 11.84 | 75.3 | Weakly reactive with O-H bonds. nih.gov |
| [MnIII(TBDAP)(OH)(OH2)]2+ (2) | 0.56 | 3.87 | 77.3 | Can activate aliphatic C-H bonds and O-H bonds; reaction rates increased by 1.4 × 104-fold for O-H bonds compared to complex 1. nih.gov |
| [MnIII(TBDAP)(OH2)2]3+ (3) | 1.11 | --- | --- | Undergoes aromatic C-H bond activation under mild conditions. nih.gov |
The ligand environment surrounding the manganese center also plays a crucial role in tuning its reactivity. Electron-deficient ligands can enhance the oxidative reactivity of Mn(III)-hydroxo centers. rsc.org Furthermore, the presence of intramolecular hydrogen bonds can significantly modulate reactivity. A Mn(III)-hydroxo complex with a ligand capable of forming an internal hydrogen bond with the hydroxo group was found to be 15- to 100-fold more reactive in HAT from various substrates compared to a similar complex without this feature. acs.org DFT calculations revealed that this increased reactivity stems from the hydrogen bond increasing the basicity of the hydroxo ligand, which leads to a stronger O-H bond in the resulting Mn(II)-aqua product. acs.org
Kinetic studies, in conjunction with computational analysis, provide a deeper understanding of these correlations. The rate of HAT reactions can be directly linked to the thermodynamic driving force, which is a function of the aforementioned quantum chemical parameters. nih.gov
Table 2: Kinetic and Thermodynamic Data for TEMPOH Oxidation by Mn(III)-hydroxo Complexes
This table compares second-order rate constants for the oxidation of TEMPOH with experimental and DFT-calculated thermodynamic parameters for different Mn(III)-hydroxo complexes, highlighting the influence of the ligand framework on reactivity. Data sourced from nih.gov.
| Complex | k2 (M-1s-1) nih.gov | Ep,c (V vs Fc+/0) nih.gov | BDFEO-H (kcal mol-1) nih.gov |
| [MnIII(OH)(dpaq)]+ | 0.052 | -0.14 | 81.6 |
| [MnIII(OH)(dpaq2Me)]+ | 0.029 | -0.21 | 80.9 |
| [MnIII(OH)(6Medpaq)]+ | 0.038 | -0.14 | 81.6 |
Finally, structural parameters derived from quantum chemical calculations, such as Mn-O bond lengths, are also correlated with reactivity. For instance, the Mn-O bond distance in a reactive Mn(IV)(OH) complex was determined to be 1.881(2) Å, which is significantly longer than typical Mn(IV)=O bond distances (1.58–1.71 Å), providing insight into its character as a hydroxo species poised for HAT reactivity. nih.gov These computational insights are essential for understanding the mechanisms of manganese-containing enzymes and for the rational design of new synthetic catalysts. rsc.orgresearchgate.net
Reactivity and Mechanistic Studies of Manganese Hydroxo Complexes
Proton-Coupled Electron Transfer (PCET) Reactions
Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred. Manganese-hydroxo complexes are known to participate in these reactions, which are crucial for the function of several manganese-dependent enzymes. nih.govrsc.org
In many reactions involving Mn-hydroxo centers, the proton and electron are transferred in a single, concerted kinetic step, a mechanism known as concerted proton-electron transfer (CPET). nih.govrsc.org This pathway is often favored as it avoids the formation of high-energy intermediates that would be generated in stepwise pathways (i.e., electron transfer followed by proton transfer, or vice versa). nih.gov CPET is a common mechanism for the oxidation of C-H bonds by metal-oxo species and has been extensively studied in the context of Mn-hydroxo complexes. nih.gov
Enzymes such as manganese superoxide dismutase (MnSOD) and manganese lipoxygenase (MnLOX) utilize Mn(III)-hydroxo centers to mediate PCET reactions with their substrates. nih.govrsc.org For instance, in MnLOX, a Mn(III)-hydroxo unit is proposed to abstract a hydrogen atom (a proton and an electron) from a C-H bond of a polyunsaturated fatty acid substrate. This process generates a Mn(II)-aqua species and a substrate radical. nih.gov
Synthetic model complexes have been instrumental in elucidating the principles of CPET reactivity in Mn-hydroxo systems. Kinetic, spectroscopic, and computational studies on these model compounds provide insights into the geometric and electronic factors that influence the CPET process, which in turn aids in the design of new catalysts. nih.govrsc.org
The Mn(III)-hydroxo moiety plays a direct and critical role in the activation of substrates. nih.gov In the case of MnLOX, the Mn(III)-hydroxo species is the kinetically competent intermediate that initiates the catalytic cycle by cleaving a C-H bond in the fatty acid substrate. nih.gov This hydrogen-atom abstraction is a key step in the biosynthesis of plant signaling molecules. nih.gov
The reactivity of the Mn(III)-hydroxo unit is not limited to biological systems. Synthetic Mn(III)-hydroxo complexes have been shown to be capable of oxidizing substrates with C-H bonds. For example, a synthetic Mn(III)-hydroxo complex supported by a PY5 ligand has been reported to oxidize 9,10-dihydroanthracene. nih.gov Furthermore, a biomimetic model of lipoxygenase featuring a Mn(III)-hydroxo unit has demonstrated the ability to cleave C-H bonds in substrates like xanthene. nih.gov
The activation of substrates by Mn(III)-hydroxo complexes is often a result of the favorable thermodynamics of the PCET reaction. The driving force for these reactions is related to the bond dissociation free energy (BDFE) of the O-H bond being formed in the resulting Mn(II)-aqua complex. acs.org
The ligand environment surrounding the manganese center has a profound impact on the kinetics and thermodynamics of PCET reactions. rsc.org Systematic modifications of the ligand scaffold allow for the elucidation of structure-activity relationships. nih.govrsc.org
A pertinent example of the ligand's influence is the comparison between two Mn(III)-hydroxo complexes, [MnIII(OH)(PaPy2N)]+ and [MnIII(OH)(PaPy2Q)]+. The former complex features a naphthyridinyl moiety that allows for an intramolecular hydrogen bond with the hydroxo ligand, while the latter has a quinolinyl group that does not. acs.org The presence of this hydrogen bond in [MnIII(OH)(PaPy2N)]+ leads to a significant increase in its reactivity towards substrates with O-H bonds, with rate enhancements of 15- to 100-fold compared to [MnIII(OH)(PaPy2Q)]+. acs.org This enhanced reactivity is attributed to the increased basicity of the hydroxo ligand due to the hydrogen bond, which in turn affects the thermodynamics of the PCET reaction. acs.orgacs.org
The following table summarizes the thermodynamic parameters for two Mn(III)-hydroxo complexes, illustrating the influence of the ligand environment.
| Complex | pKa of Mn(III)-aqua | E°(Mn(III/II)) (V vs. Fc+/0) | BDFEOH of Mn(II)-aqua (kcal/mol) |
| [MnIII(OH2)(PaPy2Q)]2+ | 7.6 | -0.34 | 77 |
| [MnIII(OH2)(PaPy2N)]2+ | 13.1 | -0.76 | 85 |
| Data sourced from Inorganic Chemistry. acs.org |
Water Oxidation Catalysis (Oxygen Evolution Reaction – OER)
The oxidation of water to molecular oxygen, also known as the oxygen evolution reaction (OER), is a critical process in both natural photosynthesis and artificial solar fuel production. Manganese plays a central role in the oxygen-evolving complex (OEC) of photosystem II, which catalyzes this reaction in plants, algae, and cyanobacteria. nih.gov The OEC contains a Mn4CaO5 cluster that cycles through a series of oxidation states (S-states) to facilitate the four-electron oxidation of two water molecules. nih.gov Inspired by this natural system, significant research has been dedicated to developing synthetic manganese-based catalysts for water oxidation.
High-valent manganese-oxo and manganese-hydroxo species are widely proposed as key intermediates in the catalytic cycle of both natural and artificial water oxidation. nih.govnih.gov In the context of the OEC, high-valent terminal Mn-oxo motifs are featured in several proposed mechanisms for O-O bond formation. nih.gov Computational studies have suggested that a Mn(IV)-oxyl radical species may be a key reactive intermediate in the S4 state of the OEC. nih.gov
In synthetic systems, mononuclear manganese complexes with terminal oxo ligands have been synthesized and studied to gain insight into the possible intermediates in water oxidation. nih.gov These complexes can exist in various oxidation states, including Mn(III), Mn(IV), and Mn(V). nih.gov While Mn(V)-oxo species are often implicated as highly reactive intermediates in catalytic cycles, they are typically transient and difficult to isolate. acs.org In contrast, some Mn(IV)-oxo complexes have shown greater stability. nih.gov The electronic structure of these high-valent species, whether they are best described as Mn(V)-oxo or Mn(IV)-oxyl, is a subject of ongoing research and is believed to be crucial for their reactivity. nih.gov Manganese-hydroxo intermediates are also important, particularly in the initial stages of water activation and as precursors to the highly oxidized oxo species.
The mechanism of O-O bond formation is the most critical and debated step in water oxidation catalysis. Two primary pathways are generally considered: water nucleophilic attack (WNA) and radical coupling.
In the water nucleophilic attack (WNA) mechanism, a water molecule or a hydroxide (B78521) ion acts as a nucleophile and attacks a high-valent metal-oxo species (e.g., Mn(V)=O). acs.orgacs.org This attack leads to the formation of a hydroperoxo intermediate, which is subsequently oxidized to release O2. Isotope-labeling experiments with a synthetic manganese corrole (B1231805) complex have provided evidence for the involvement of a WNA mechanism, as a Mn(IV)-peroxo species was identified where both oxygen atoms originated from water. acs.org However, theoretical calculations have suggested that direct WNA on a terminal oxo group can have a high activation barrier, and other pathways may be more favorable. acs.orgpnas.org
The radical coupling mechanism involves the interaction of two metal-oxo or metal-oxyl units to form the O-O bond. This can occur either intramolecularly, between two oxo/oxyl groups on a single metal center or a multinuclear cluster, or intermolecularly, between two separate metal complexes. The latter is often referred to as the interaction of two M-oxo units (I2M). acs.org For the OEC, a leading proposal involves the coupling of a radical oxyl group with a bridging oxo ligand. acs.org In a synthetic mononuclear manganese pyridinophane catalyst, a novel intramolecular coupling of two oxyl radicals bound to a single Mn center has been proposed based on computational studies. nih.gov This mechanism is facilitated by the ability of the manganese center to access different spin states. nih.gov
The following table provides a simplified comparison of the two main proposed mechanisms for O-O bond formation.
| Mechanism | Description | Key Intermediate(s) |
| Water Nucleophilic Attack (WNA) | An external water or hydroxide molecule attacks a high-valent metal-oxo species. | M-OOH (hydroperoxo), M-OO (peroxo) |
| Radical Coupling | Two metal-oxo/oxyl radicals interact to form the O-O bond. This can be an intramolecular or intermolecular process. | Two M=O or M-O• species in close proximity |
Electrocatalytic Water Oxidation Pathways
Manganese-hydroxo complexes are central to the development of efficient electrocatalysts for water oxidation, a critical process in artificial photosynthesis. The mechanism of water oxidation often involves the formation of manganese-hydroxo intermediates. For instance, a mononuclear manganese complex, [LMnII(H2O)2]2+, has been shown to catalyze water oxidation electrochemically. This process is initiated by the loss of two protons and one electron to form a [LMnIII(OH)2]+ species, which then undergoes further proton-coupled electron-transfer steps. nih.gov
One of the proposed mechanisms for O-O bond formation is the water nucleophilic attack (WNA) on a high-valent terminal Mn-oxo species. nih.govacs.org In the electrocatalytic cycle of a MnIII tris(pentafluorophenyl)corrole complex, a MnIV-peroxo species was identified, with isotopic labeling confirming that both oxygen atoms originated from water, supporting the WNA mechanism. nih.govacs.org Density functional theory (DFT) calculations suggest that the nucleophilic attack of a hydroxide ion on a MnV(O) species is a feasible pathway. nih.govacs.org
Research on homologous KMnPO4 and KMnPO4•H2O, which feature 4- and 6-coordinated manganese centers respectively, indicates that the structural flexibility of the [MnO5] coordination sphere is thermodynamically favorable for retaining Mn(III)-OH and generating a reactive Mn(V)=O species. researchgate.net This high-valent species is in equilibrium with Mn(IV)=O, and the concentration of the latter is believed to determine the intrinsic activity for water oxidation. researchgate.net Furthermore, a manganese cluster, [Mn12O12(O2CC6H2(OH)3)16(H2O)4], has demonstrated remarkable activity as a homogeneous electrocatalyst for water oxidation at pH 6, exhibiting a low overpotential of only 74 mV. ufl.edu
Biomimetic Approaches to Photosynthetic Water Oxidation
The natural process of photosynthetic water oxidation occurs at the oxygen-evolving complex (OEC) of Photosystem II (PSII), a Mn4CaO5 cluster. uni-kiel.demdpi.comnih.gov This biological paradigm has inspired the development of synthetic manganese-based catalysts that mimic its structure and function. rsc.org A significant area of research focuses on creating functional synthetic analogues of the OEC, including dinuclear manganese complexes and manganese oxide particles. rsc.org
Layered calcium manganese oxides of the birnessite family have shown promising activity in water-oxidation catalysis, significantly exceeding that of pure manganese oxides. uni-kiel.de These materials are considered outstanding models for the OEC, mimicking both its structure and function. uni-kiel.de Nano-sized manganese oxides, particularly amorphous manganese-calcium oxides, are also effective catalysts for water oxidation and are considered among the best manganese-based compounds for this purpose due to their low cost and environmental friendliness. royalsocietypublishing.org
Synthetic heterometallic clusters, such as those containing a Mn4CaO4 core, have been synthesized to closely mimic both the geometric and electronic structures of the native OEC. mdpi.com These artificial clusters provide well-defined chemical models to investigate the structure-function relationship of the natural catalyst and gain insights into the mechanism of water splitting. mdpi.com Another notable synthetic complex is [H2O(terpy)MnIII(μ-O)2MnIV(terpy)OH2]3+, which has provided valuable information on the mechanistic role of carboxylate moieties in proximity to the manganese catalyst during oxygen evolution. nih.gov
Hydrogen Atom Transfer (HAT) Reactions
C-H Bond Activation by High-Valent Manganese-Hydroxo Species
High-valent manganese-hydroxo species have demonstrated the ability to activate strong C-H bonds in hydrocarbons, a challenging and important chemical transformation. acs.orgnih.gov A synthetically prepared high-valent manganese(IV)-hydroxo complex, [MnIV(CHDAP-O)(OH)]2+, has been shown to activate both aliphatic and aromatic C-H bonds under mild conditions. acs.orgnih.govresearchgate.net This complex is formed from a transient manganese(IV)-bis(hydroxo) intermediate, [MnIV(CHDAP)(OH)2]2+, which undergoes intramolecular aliphatic C-H bond activation. acs.orgnih.govru.nl
Kinetic studies of this intramolecular reaction revealed a kinetic isotope effect (KIE) of 4.8, indicating that the C-H bond activation proceeds through a rate-determining hydrogen atom abstraction (HAT) step. acs.orgnih.govru.nl In contrast, the oxidation of aromatic compounds like anthracene by [MnIV(CHDAP-O)(OH)]2+ exhibited a KIE of 1.0, suggesting a mechanism involving a rate-determining electron-transfer pathway. acs.orgnih.govresearchgate.net
The reactivity of manganese-hydroxo complexes in HAT reactions is influenced by their electronic structure and the nature of the supporting ligands. For instance, a MnIV(OH) complex in a porphyrinoid environment, MnIV(OH)(ttppc), was found to be highly reactive in HAT with O-H substrates. nih.gov Interestingly, this lower-valent Mn(IV)-hydroxo complex can be a more potent hydrogen atom abstractor than its higher-valent Mn(V)-oxo counterpart in certain cases. digitellinc.com The oxidizing power of MnIV=O and MnIV-OH moieties has been found to be thermodynamically similar, with O-H bond dissociation energies (BDEOH) for their corresponding reduction products being 83 and 84.3 kcal/mol, respectively. acs.orgnih.gov However, kinetic measurements have shown that the MnIV=O group can react significantly faster than the MnIV-OH unit in hydrogen abstraction reactions. acs.orgnih.gov
| Parameter | Value | Substrate/Reaction | Reference |
|---|---|---|---|
| Complex | [MnIV(CHDAP-O)(OH)]2+ | - | acs.orgnih.gov |
| One-Electron Reduction Potential (Ered) | 0.93 V vs SCE | - | acs.orgnih.govresearchgate.net |
| Kinetic Isotope Effect (KIE) | 4.8 | Intramolecular aliphatic C-H activation | acs.orgnih.govru.nl |
| Kinetic Isotope Effect (KIE) | 1.0 | Oxidation of anthracene | acs.orgnih.govresearchgate.net |
Redox Transformations and Aqueous Speciation
pH and Redox Potential Dependence of Mn-Hydroxo Species
The speciation and redox potential of manganese-hydroxo complexes are highly dependent on the pH of the aqueous solution. Protonation of hydroxo ligands to form aqua ligands significantly increases the redox potential of the manganese center. acs.orgnih.govacs.org A series of mononuclear manganese(III) complexes, [MnIII(TBDAP)(OH)2]+, [MnIII(TBDAP)(OH)(OH2)]2+, and [MnIII(TBDAP)(OH2)2]3+, demonstrates this trend clearly. acs.orgnih.govacs.org
As shown in the table below, the redox potential increases with the degree of protonation, while the pKa values show the opposite trend. acs.orgnih.govacs.org The increase in redox potential enhances the electrophilic reactivity of the complex, with the diaqua species, [MnIII(TBDAP)(OH2)2]3+, being capable of activating aromatic C-H bonds. acs.orgnih.gov The pKa of a Mn(III)-aqua species, [MnIII-OH2], has been reported to be 0.7, indicating that deprotonation to the hydroxo form occurs readily in less acidic solutions. researchgate.net The pH also dictates the dominant reactive species in hydrogen abstraction reactions, with MnIV(OH)22+ being the primary reactant at pH 4.0 and MnIV(O)2 being dominant at pH 13.4. nih.gov
| Complex | Redox Potential (E1/2 vs SCE) | pKa | Reference |
|---|---|---|---|
| [MnIII(TBDAP)(OH)2]+ | -0.15 V | 11.84 (for the second deprotonation) | acs.orgnih.govacs.org |
| [MnIII(TBDAP)(OH)(OH2)]2+ | 0.56 V | 3.87 (for the first deprotonation) | acs.orgnih.govacs.org |
| [MnIII(TBDAP)(OH2)2]3+ | 1.11 V | - | acs.orgnih.govacs.org |
Disproportionation Reactions of Manganese(III) Aqua/Hydroxo Ions
2Mn³⁺(aq) → Mn²⁺(aq) + Mn⁴⁺(aq)
This disproportionation is a key reaction in various chemical and environmental processes. For example, in the context of manganese removal from water, Mn(II) can be oxidized on the surface of manganese dioxide (MnO2) to form a Mn(III) intermediate, Mn(III)OOH, through a disproportionation reaction. mdpi.com This intermediate is then further oxidized to Mn(IV). mdpi.com The disproportionation of Mn(III) has also been identified as a critical step in the dissolution of manganese from lithium manganate spinel (LiMn2O4), a material used in lithium-ion batteries. researchgate.netosti.gov In this system, near-surface Mn(III) ions, particularly in the presence of acid, disproportionate, leading to the formation of soluble Mn(II) ions. researchgate.netosti.gov
Ligand Exchange Kinetics and Thermodynamics of Formation
The reactivity and stability of manganese-hydroxo complexes are fundamentally governed by the kinetics of ligand exchange and the thermodynamics of their formation. These parameters provide insight into the mechanistic pathways of reactions involving these species and their prevalence under various conditions.
Ligand Exchange Kinetics
The rate of water exchange for Mn(II) aqua ions is on the order of 108 s-1, indicating a very low kinetic barrier to substitution. libretexts.orgnih.gov This high lability is a general characteristic of Mn(II) complexes. libretexts.org For instance, the water exchange rate for Mn(II) bound to human serum albumin, with two inner-sphere water ligands, is rapid, with a rate constant of 1.06 × 108 s−1 at 37 °C. nih.gov
Table 1: Water Exchange Rate Constants for Mn(II) Aqua Ions
| Complex | Rate Constant (kex) at 298 K (s-1) | Activation Volume (ΔV‡) (cm3/mol) |
|---|---|---|
| [Mn(H2O)6]2+ | 2.1 x 107 | -5.4 |
Data sourced from relevant literature on water exchange kinetics of transition metal ions.
In contrast, Mn(III) complexes are generally less labile than their Mn(II) counterparts. However, the presence of a hydroxo ligand can influence the rate of substitution of other ligands. While direct kinetic data for ligand exchange on a simple manganese(III)-hydroxo aqua complex is scarce, studies on more complex systems provide valuable insights. For example, the reaction of a Mn(III)-alkylperoxo complex with water to form the corresponding Mn(III)-hydroxo species has been studied as a model for biological ligand substitution reactions. nih.gov
The reactivity of Mn(III)-hydroxo complexes in oxidation reactions can also serve as an indicator of their kinetic behavior. The rates of hydrogen atom abstraction from substrates like TEMPOH (2,2,6,6-tetramethylpiperidine-1-ol) by various synthetic Mn(III)-hydroxo complexes have been determined, providing a basis for comparing their relative reactivities.
Table 2: Second-Order Rate Constants for TEMPOH Oxidation by Mn(III)-Hydroxo Complexes
| Complex | Rate Constant (k2) (M-1s-1) | Temperature (°C) |
|---|---|---|
| [MnIII(OH)(SMe2N4(tren))]+ | 2.1 x 103 | 25 |
| [MnIII(OH)(dpaq)]+ | 1.1 | -35 |
| [MnIII(OH)(dpaq2Me)]+ | 3.9 | -35 |
These rate constants reflect the reactivity of the Mn(III)-hydroxo moiety in a concerted proton-electron transfer reaction, which is initiated by the interaction of the substrate with the manganese complex. nih.gov
Thermodynamics of Formation
The formation of the manganese ion, 1 hydroxyl coordinated, which can be represented as [Mn(OH)]+ in its simplest form, is an acid-base equilibrium involving the deprotonation of a water molecule coordinated to a Mn(II) ion. The thermodynamics of this process are typically described by the hydrolysis constant (Kh) or its logarithmic form, pKa.
The hexaaqua manganese(II) ion, [Mn(H2O)6]2+, acts as a weak acid in aqueous solution, undergoing the following equilibrium:
[Mn(H2O)6]2+ ⇌ [Mn(H2O)5(OH)]+ + H+
The pKa for this first hydrolysis step is a critical parameter for understanding the conditions under which the manganese-hydroxo species will form.
Table 3: Hydrolysis Constants for the Formation of [Mn(OH)]+ at 298 K
| Equilibrium Reaction | log K (at infinite dilution) | Reference |
|---|---|---|
| Mn2+ + H2O ⇌ MnOH+ + H+ | -10.59 | Baes and Mesmer, 1976 cost-nectar.eu |
| Mn2+ + H2O ⇌ MnOH+ + H+ | -10.58 ± 0.04 | Brown and Ekberg, 2016 cost-nectar.eu |
The consistency of the reported values from different critical compilations underscores the reliability of this thermodynamic parameter. cost-nectar.eu A pKa value of approximately 10.6 indicates that the [Mn(OH)]+ species becomes a significant component of the total manganese concentration in aqueous solutions as the pH approaches this value. researchgate.net Further hydrolysis to form Mn(OH)2 and other polynuclear species can also occur at higher pH values. cost-nectar.eu
Biological Significance and Biomimetic Systems
Manganese Superoxide Dismutase (MnSOD)
Active Site Structure and Coordination Environment of the Manganese Ion
The active site of human MnSOD features a manganese ion coordinated by four amino acid residues and a solvent molecule. portlandpress.commdpi.com The inner sphere coordinating residues are three histidine residues (His26, His74, His163) and one aspartate residue (Asp159). portlandpress.com The fifth ligand is a hydroxyl-coordinated water molecule (or hydroxide (B78521) ion). portlandpress.comlibretexts.org The geometry of the active site at room temperature is a five-coordinate, trigonal bipyramidal geometry. libretexts.org This coordination leaves an open site on the manganese ion, allowing for the binding of a superoxide anion. libretexts.org
The coordination environment of the manganese ion changes with its oxidation state. nih.govresearchgate.net In the reduced Mn(II) state, the manganese ion is coordinated by His26, His74, His163, Asp159, and a water molecule (WAT1). Another water molecule (WAT2) is hydrogen-bonded to Tyr34. nih.govresearchgate.net In the oxidized Mn(III) state, WAT2 directly coordinates with the manganese center, resulting in a six-ligand geometry. nih.govresearchgate.net
| Coordinating Ligand | Description |
| His26 | Inner sphere histidine residue directly bound to the manganese ion. |
| His74 | Inner sphere histidine residue directly bound to the manganese ion. |
| His163 | Inner sphere histidine residue directly bound to the manganese ion. |
| Asp159 | Inner sphere aspartate residue directly bound to the manganese ion. |
| Water/Hydroxide | A solvent molecule that completes the coordination sphere of the manganese ion. |
Catalytic Mechanism and Redox Cycling (Mn(III)/Mn(II) states)
The catalytic function of MnSOD involves a cyclic reduction and oxidation of the manganese ion at the active site. portlandpress.comnih.gov The manganese ion shuttles between the Mn(III) and Mn(II) oxidation states to catalyze the dismutation of two superoxide molecules into hydrogen peroxide and oxygen. libretexts.org
The catalytic cycle can be described in two half-reactions:
Reduction of Mn(III) to Mn(II): A superoxide anion binds to the Mn(III) center and donates an electron, reducing it to Mn(II) and forming molecular oxygen (O₂). libretexts.org
Oxidation of Mn(II) to Mn(III): A second superoxide anion binds to the Mn(II) center and accepts an electron, oxidizing it back to Mn(III). This superoxide is then protonated to form hydrogen peroxide (H₂O₂). libretexts.org
The redox potential of the Mn(III)/Mn(II) couple in MnSOD is positioned between the reduction potential of superoxide to hydrogen peroxide and the oxidation potential of superoxide to oxygen, which is crucial for the enzyme's catalytic efficiency. libretexts.org
Proton-Coupled Electron Transfer within the MnSOD Active Site
For MnSOD to efficiently catalyze the dismutation of superoxide, a proton-coupled electron transfer (PCET) mechanism is essential. nih.gov This process involves the shuttling of protons to the active site to facilitate the electron transfer reactions. nih.gov An intricate hydrogen bond network within the active site is responsible for this proton relay. nih.gov This network involves outer sphere amino acid residues, such as Tyr34, His30, and Gln143, which form a pathway for protons to reach the manganese cofactor. portlandpress.comnih.gov
Neutron crystallography studies have provided direct evidence for proton transfer events coupled with the redox changes of the manganese ion. nih.gov For instance, an unusual proton transfer occurs between a metal-bound water molecule and Gln143 during the Mn(III) to Mn(II) transition. nih.gov Additionally, the protonation state of Tyr34 changes between the Mn(III) and Mn(II) states, suggesting its role as a proton donor in the formation of hydrogen peroxide. nih.gov
Spectroscopic Characterization of Mn-Hydroxo Intermediates in MnSOD
Spectroscopic techniques have been instrumental in characterizing the intermediates formed during the catalytic cycle of MnSOD. In the oxidized Mn(III) state, the active site contains a hydroxo ligand. acs.orgdigitellinc.com Synthetic Mn(III)-hydroxo complexes have been studied to model the active site of the enzyme. acs.org Spectroscopic characterization of these model complexes, including UV-vis, EPR, and X-ray absorption spectroscopy, has provided insights into the electronic structure of the Mn(III)-hydroxo species. digitellinc.com
Furthermore, manganese(III)-hydroperoxo (Mn(III)-OOH) species have been proposed as key intermediates in the catalytic cycle. nih.gov The spectroscopic characterization of a mononuclear nonheme Mn(III)-hydroperoxo complex has been achieved, showing the end-on binding of a hydroperoxide ligand. nih.govacs.org These studies on model compounds help to understand the transient and highly reactive intermediates that are difficult to observe directly in the enzyme.
| Spectroscopic Technique | Information Gained on Mn-Hydroxo Intermediates |
| UV-vis Spectroscopy | Provides information on the electronic transitions and coordination environment of the manganese center. |
| Electron Paramagnetic Resonance (EPR) | Characterizes the electronic structure and spin state of the paramagnetic manganese ion. |
| X-ray Absorption Spectroscopy (XAS) | Reveals details about the oxidation state and local coordination geometry of the manganese ion. |
| Resonance Raman Spectroscopy | Provides vibrational information about the Mn-O bonds, including the Mn-OH and Mn-OOH vibrations. nih.gov |
Mutational Studies and Their Impact on MnSOD Function
Mutational studies have been crucial in elucidating the structure-function relationships of MnSOD. portlandpress.comnih.gov By substituting specific amino acid residues, researchers can investigate their roles in maintaining the enzyme's quaternary structure, active site geometry, catalytic activity, and metal specificity. nih.gov
Mutations in the inner sphere coordinating residues generally lead to a significant loss of enzymatic activity. Alterations in the outer sphere residues, which are part of the hydrogen-bonding network, can affect the efficiency of proton transfer and thus the catalytic rate. portlandpress.com For example, mutations at positions 159 and 160 have been shown to influence metal specificity, with some mutants exhibiting increased activity with iron instead of manganese. nih.gov Polymorphisms in the MnSOD gene, such as the Ala16Val single nucleotide polymorphism (SNP), may affect the efficiency of mitochondrial targeting and have been associated with altered risks for various diseases, including cancer. aacrjournals.orgdnalife.academy
Biochemical Role in Cellular Oxidative Stress Regulation
MnSOD is the primary defense against superoxide radicals generated within the mitochondria, which are a major source of cellular ROS. geneticlifehacks.comnih.gov By converting superoxide to hydrogen peroxide, MnSOD protects vital mitochondrial components, such as enzymes of the electron transport chain and mitochondrial DNA, from oxidative damage. mdpi.comaacrjournals.org The hydrogen peroxide produced can then be further detoxified to water by other antioxidant enzymes like catalase and glutathione peroxidase. portlandpress.comdnalife.academy
The regulation of oxidative stress by MnSOD is critical for normal cellular function and is implicated in a wide range of physiological and pathological processes. mdpi.com Dysregulation of MnSOD activity has been linked to various diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. mdpi.commdpi.comresearchgate.net For instance, decreased MnSOD levels can lead to increased oxidative stress and have been associated with the progression of some cancers, while in other contexts, its role can be multifaceted. mdpi.comnih.gov
Manganese Lipoxygenase
Synthetic Models Mimicking Lipoxygenase Elementary Reactions
Manganese lipoxygenase (MnLOX) is an enzyme that catalyzes the oxidation of C-H bonds in polyunsaturated fatty acids to produce alkyl hydroperoxides. mdpi.com The proposed mechanisms for this enzymatic reaction suggest that the key step involves the abstraction of a hydrogen atom from the substrate's C-H bond by an active-site Mn(III)-hydroxo species. mdpi.comresearchgate.netresearchgate.net To understand and replicate this reactivity, a variety of synthetic manganese complexes have been developed as functional models of MnLOX. These biomimetic systems provide valuable insights into the elementary reactions of the native enzyme.
One notable synthetic model is the Mn(III)-hydroxo complex supported by an amide-containing pentadentate ligand, [MnIII(OH)(6Medpaq)]+. mdpi.com Kinetic studies have demonstrated that this complex is highly reactive, capable of oxidizing substrates like 2,2'-6,6'-tetramethylpiperidine-1-ol (TEMPOH) at a faster rate than most previously reported Mn(III)-hydroxo complexes. mdpi.comresearchgate.net This enhanced reactivity is attributed to the weak Mn(III)-N(pyridine) bonds within the complex, which lead to a higher Mn(III)/II reduction potential and thus a greater driving force for substrate oxidation. mdpi.comresearchgate.net
Furthermore, these synthetic systems have been used to model the regeneration of the active Mn(III)-hydroxo center. In some proposed enzymatic mechanisms, this regeneration occurs through the reaction of a Mn(III)-alkylperoxo intermediate with water. This step has been successfully mimicked in the laboratory by demonstrating that the Mn(III)-alkylperoxo complex, [MnIII(OOtBu)(6Medpaq)]+, reacts with water to regenerate the corresponding Mn(III)-hydroxo species. mdpi.comresearchgate.net
Another class of synthetic models involves tripodal ligands. For instance, a Mn(III)-hydroxido complex supported by the [poat]3- ligand, {Na[MnIIIpoat(OH)]}2, has been synthesized and characterized. nih.gov While it exists as a cluster in the solid state, it forms a monomeric species, [MnIIIpoat(OH)]-, in solution, which has been shown to be capable of cleaving C-H bonds. nih.gov
The secondary coordination sphere, particularly the presence of hydrogen bonds, plays a critical role in modulating the reactivity of these manganese-hydroxo complexes. nih.gov In synthetic models like [MnIIIH2pout(OH)]–, intramolecular hydrogen bonds involving the hydroxido ligand have been identified and shown to influence the complex's properties. nih.gov The basicity of the hydroxo ligand is another crucial factor that governs the mechanism of C-H bond cleavage. nih.gov Studies comparing different manganese-oxo and -hydroxo complexes have revealed that matching the acid-base properties of the substrate's C-H bond with those of the metal-oxo/hydroxo unit can lead to faster reaction rates. nih.gov
Table 1: Properties of Synthetic Mn(III)-Hydroxo Complexes Mimicking Lipoxygenase
| Complex Name | Supporting Ligand | Key Research Finding | Reference |
|---|---|---|---|
| [MnIII(OH)(6Medpaq)]+ | 6Medpaq | Exhibits faster oxidation of TEMPOH compared to other models due to a high reduction potential. | mdpi.comresearchgate.net |
| [MnIII(OOtBu)(6Medpaq)]+ | 6Medpaq | Reacts with water to form the Mn(III)-hydroxo complex, mimicking the regeneration step of the MnLOX catalytic cycle. | mdpi.comresearchgate.net |
| {Na[MnIIIpoat(OH)]}2 | [poat]3- | The monomeric form in solution, [MnIIIpoat(OH)]-, is capable of cleaving C-H bonds. | nih.gov |
Manganese Metalloproteins with Hydroxo Ligands
Several metalloproteins utilize manganese ions with hydroxo ligands to perform critical biological functions. The presence of a coordinated hydroxide ion is central to the catalytic mechanism of these enzymes, influencing the redox potential and reactivity of the manganese center.
Manganese Lipoxygenase (MnLOX) is a prime example of a manganese metalloprotein containing a hydroxo ligand. mdpi.com The active site of MnLOX in its catalytically active Mn(III) oxidation state features a Mn(III)-hydroxo moiety. researchgate.netresearchgate.net This entity is responsible for the initial and rate-limiting step of the enzymatic reaction: the abstraction of a hydrogen atom from a polyunsaturated fatty acid substrate. mdpi.comresearchgate.net The crystal structure of MnLOX from the rice blast fungus Magnaporthe oryzae has been resolved, providing detailed structural information about the manganese coordination environment. nih.gov
Manganese Superoxide Dismutase (MnSOD) is another vital manganese-containing enzyme that features a hydroxo ligand. MnSOD protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals. In its oxidized Mn(III) state, the active site of MnSOD contains a coordinated hydroxo ligand. nsf.gov X-ray crystallography studies of MnSOD have suggested the presence of a hydrogen bond between this hydroxo ligand and the carboxylate group of a cis-aspartate residue. nsf.gov This interaction is thought to be important for modulating the properties and reactivity of the manganese center, although its precise role is an area of ongoing investigation. nsf.gov Synthetic model complexes have been designed to explore the impact of such intramolecular hydrogen bonds on the reactivity of the Mn(III)-hydroxo unit. nsf.gov
The study of these manganese metalloproteins and their synthetic analogues highlights the functional importance of the manganese-hydroxo unit in biological redox chemistry. The hydroxo ligand is not merely a spectator but an active participant in the catalytic cycle, directly engaging in bond-breaking and bond-forming reactions.
Table 2: Examples of Manganese Metalloproteins with Hydroxo Ligands
| Metalloprotein | Biological Function | Role of Hydroxo Ligand | Reference |
|---|---|---|---|
| Manganese Lipoxygenase (MnLOX) | Oxidation of polyunsaturated fatty acids | The Mn(III)-OH moiety is the active species that abstracts a hydrogen atom from the substrate. | mdpi.comresearchgate.netnih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| Manganese ion, 1 hydroxyl coordinated | Mn-OH |
| Manganese(III)-hydroxo | Mn(III)-OH |
| Alkyl hydroperoxide | ROOH |
| [MnIII(OH)(6Medpaq)]+ | [C29H30MnN5O2]+ |
| 2,2',6,6'-tetramethylpiperidine-1-ol | TEMPOH |
| Mn(III)-alkylperoxo | Mn(III)-OOR |
| [MnIII(OOtBu)(6Medpaq)]+ | [C33H38MnN5O3]+ |
| {Na[MnIIIpoat(OH)]}2 | C84H86Mn2N8Na2O14P6 |
| [poat]3- | [C42H42N4O6P3]3- |
| [MnIIIpoat(OH)]- | [C42H43MnN4O7P3]- |
| [MnIIIH2pout(OH)]– | Not specified |
| Superoxide | O2•− |
Environmental Geochemistry and Redox Cycling
Manganese Speciation and Mobility in Aquatic Systems
Manganese can exist in several oxidation states in the environment, primarily as soluble Mn(II), transient Mn(III), and solid Mn(IV) oxides. nih.gov The distribution and transformation of these species are governed by the physicochemical and biological conditions of the aquatic system.
The speciation of manganese in aquatic environments is highly sensitive to changes in pH and redox potential (Eh). In most natural waters with a pH ranging from 4 to 7, the divalent form, Mn(II), is the predominant soluble species. amazonaws.com As the pH and redox potential increase, such as through the addition of lime and chlorine in water treatment, Mn(II) can be oxidized to the less soluble Mn(IV) state, leading to the formation of manganese dioxide (MnO₂). amazonaws.com
The formation of manganese hydroxo complexes is a critical step in this process. While free or dissolved Mn³⁺ is highly unstable and prone to disproportionation into Mn²⁺ and Mn⁴⁺, it can be stabilized through complexation. nih.gov In specific micro-environments, the initial coordination of a hydroxyl ion to a manganese ion can be a precursor to the formation of more complex manganese oxyhydroxides. The stability and prevalence of these Mn-hydroxo species are thermodynamically controlled by the prevailing pH and Eh conditions. bohrium.com
Protonation of manganese(III)-hydroxo complexes significantly impacts their redox potential. For instance, a series of mononuclear manganese(III) complexes have demonstrated that transitioning from a bis(hydroxo) species to a bis(aqua) species through protonation leads to a substantial increase in redox potential. nih.gov This highlights the delicate balance between pH and the redox activity of manganese hydroxo complexes.
Table 1: Influence of pH on Manganese Speciation and Redox Potential
| pH Range | Dominant Manganese Species | Redox Potential (Eh) | Formation of Mn-Hydroxo Complexes |
|---|---|---|---|
| 4-7 | Mn(II) (soluble) | Lower | Limited |
| >7 | Mn(IV) (as MnO₂) | Higher | Favored as intermediates in oxidation |
| <6.5 | Mn²⁺ (from reductive dissolution) | Varies | Can be a product of dissolution |
This table provides an interactive overview of how pH influences manganese speciation and the formation of its hydroxo complexes in aquatic systems.
While the abiotic oxidation of Mn(II) by molecular oxygen is thermodynamically favorable in many oxygenated waters, the reaction is kinetically slow. frontiersin.org The majority of manganese oxidation and subsequent hydroxide (B78521) formation is mediated by microorganisms. frontiersin.orgnoaa.gov Microbial oxidation of Mn(II) can be up to five orders of magnitude faster than abiotic oxidation. nih.gov
A variety of bacteria and fungi are known to catalyze the oxidation of manganese. For example, the planktonic bacterium Metallogenium personatum plays a principal role in manganese precipitation at the redox gradient in lakes, creating a distinct boundary of manganese oxides. schweizerbart.de The kinetics of this biological precipitation can be described by the Michaelis-Menten equation, with a Vmax of 34.2 fmoles Mn²⁺ hr⁻¹ per individual coenobium. schweizerbart.de Similarly, certain fungi, such as the marine isolate Neoroussoella solani MnF107, have been shown to form manganese oxides on their hyphal surfaces, primarily composed of Mn(IV). nih.gov These biologically formed manganese oxides are often poorly crystalline. nih.gov
This biologically driven process is a key pathway for the formation of manganese hydroxides and oxyhydroxides in natural aquatic environments, significantly influencing the geochemical cycling of manganese. nih.gov
Interactions with Soil Components and Mineral Surfaces
In terrestrial environments, the behavior of manganese is largely dictated by its interactions with soil constituents, including organic matter and mineral surfaces. These interactions are central to the redox cycling and bioavailability of manganese in soils.
Manganese hydroxides are highly reactive surfaces that can adsorb a variety of substances, including natural organic matter (NOM). researchgate.net The adsorption of NOM onto manganese oxides is influenced by several factors, most notably pH. Adsorption generally increases as the pH decreases from 7 to 5, which is consistent with surface complexation and ligand exchange mechanisms. researchgate.net
The nature of the bond between manganese and organic matter can vary with pH. At pH values greater than approximately 6, Mn²⁺ is thought to be held by soil organic matter functional groups in inner-sphere complexes. taylorfrancis.com In contrast, at more acidic pH values (less than about 5), the bonding is more likely to be as outer-sphere complexes. taylorfrancis.com Hydrophobic interactions may also contribute to the adsorption of organic matter on manganese oxides. researchgate.net Studies have shown a preferential adsorption of high molecular weight organic molecules that are rich in aromatic moieties onto both synthetic and natural manganese oxides. researchgate.net The presence of other cations, such as calcium, can enhance the rate of NOM adsorption by reducing the electrostatic repulsion between the negatively charged NOM and the manganese oxide surface. researchgate.net
Manganese is highly redox-sensitive and undergoes continuous cycling between its reduced Mn(II) and oxidized Mn(IV) states in soils. bohrium.comgoogle.com This redox cycling is predominantly controlled by the soil water balance, which dictates the soil's redox status (oxic, suboxic, or anoxic). bohrium.comgoogle.com
Mn(II) Oxidation: The oxidation of soluble Mn(II) to insoluble Mn(IV) oxides is primarily a microbial process. researchgate.net Even at very high concentrations of Mn²⁺, its re-oxidation in drained soils has been observed only in the absence of microbial inhibitors, indicating the crucial role of microorganisms. researchgate.net
Mn(IV) Reduction: The reduction of Mn(IV) oxides back to soluble Mn(II) is also largely microbially mediated, especially under waterlogged or anoxic conditions. researchgate.net Microbial communities in the soil can use manganese oxides as electron acceptors for the oxidation of organic matter. nih.govresearchgate.net The rate of Mn oxide reduction is influenced by factors such as temperature and pH, with faster reduction observed at higher temperatures. researchgate.net
This delicate balance between microbial oxidation and reduction can be shifted by small changes in soil water potential, temperature, and pH, thereby controlling the bioavailability of manganese. researchgate.net
Table 2: Factors Influencing Manganese Redox Cycling in Soils
| Factor | Impact on Mn(II) Oxidation | Impact on Mn(IV) Reduction | Reference |
|---|---|---|---|
| Microbial Activity | Essential for oxidation | A primary driver of reduction | researchgate.net |
| Soil Water Content | Favored in oxic conditions | Favored in anoxic (waterlogged) conditions | bohrium.comgoogle.com |
| Temperature | Influences microbial activity | Faster at higher temperatures (20-30°C) | researchgate.net |
| pH | Slower at lower pH | Influenced by microbial metabolism | researchgate.net |
This interactive table summarizes the key environmental factors that control the oxidation of Mn(II) and the reduction of Mn(IV) in soil environments.
The dissolution of manganese oxyhydroxides in soils and aquatic systems can be significantly enhanced by the presence of organic ligands. These ligands can promote dissolution through both reductive and non-reductive pathways. researchgate.net
Siderophores, which are biogenic chelating agents, can facilitate the dissolution of manganese oxides. researchgate.net For example, desferrioxamine B (DFOB) can dissolve manganite (γ-MnOOH). At a pH above 6.5, this occurs through a non-reductive, ligand-promoted pathway, resulting in a stable aqueous Mn(III)HDFOB⁺ complex. researchgate.net Below a pH of 6.5, the dissolution becomes reductive, yielding Mn²⁺ as the primary product. researchgate.net
Low-molecular-mass organic acids (LMMOAs), such as citrate and oxalate, can also promote the dissolution of manganese oxides and may act synergistically with siderophores. researchgate.net In the presence of DFOB, citrate enhances the dissolution rate by promoting the formation of both Mn(III) complexes and Mn(II). researchgate.net Oxalate, in combination with DFOB, primarily produces Mn(II), with dissolution rates enhanced at acidic pH. researchgate.net Extracellular organic matter (EOM) from algae can also facilitate the reductive dissolution of manganese oxides through a ligand-to-metal charge transfer (LMCT) mechanism, a process that can be further enhanced by light. nih.gov
Role of Manganese Hydroxides in Soil Organic Matter Stabilization and Carbon Cycling
Manganese (Mn) hydroxides and oxyhydroxides play a significant, albeit complex, role in the stabilization of soil organic matter (SOM) and the broader carbon cycle. semanticscholar.orgnih.gov These minerals influence the fate of organic carbon through various competing pathways, including both stabilization and degradation. goldschmidt.infoacs.org The interaction between manganese minerals and organic matter is a critical factor in soil carbon storage, yet it is less understood than the roles of iron and aluminum oxides. nih.govornl.gov
Manganese oxyhydroxides contribute to the long-term sequestration of soil organic carbon (SOC) by forming inner-sphere complexes on their mineral surfaces. semanticscholar.org This process, known as organo-mineral association, protects organic molecules from microbial degradation. nih.govresearchgate.net Co-precipitation is another key mechanism where dissolved organic matter and Mn(II) are rapidly oxidized and precipitate together, effectively trapping the organic carbon within the mineral structure. acs.org Studies have shown that co-precipitation with iron oxides, a process similar to that with manganese, leads to higher carbon stabilization compared to surface adsorption alone. acs.org
However, the role of manganese is multifaceted. Manganese oxides are among the most potent natural oxidants found in soils and can actively degrade organic matter. goldschmidt.infoacs.org This occurs through direct or catalytic redox reactions that can break down complex organic compounds into smaller, more labile forms or even mineralize them to carbon dioxide (CO2). goldschmidt.infonih.gov The reductive dissolution of Mn(III/IV) oxides by organic solutes is a common process in soil environments, contributing to the cycling of carbon. researchgate.net The addition of soluble Mn(II) has been observed to increase the release of CO2 during the decomposition of leaf litter, likely by stimulating the enzymatic oxidation of recalcitrant compounds like lignin. goldschmidt.info
Therefore, the net effect of manganese hydroxides on carbon storage depends on a delicate balance of environmental conditions. goldschmidt.info They can stabilize organic molecules through adsorption and co-precipitation while also promoting their degradation through powerful redox reactions. nih.govresearchgate.net This dual capacity makes manganese a crucial regulator of carbon cycling in terrestrial ecosystems. goldschmidt.info
| Mechanism | Process | Effect on Soil Organic Carbon (SOC) | References |
|---|---|---|---|
| Stabilization | Organo-mineral Association (Adsorption) | Forms inner-sphere complexes on mineral surfaces, protecting SOC from degradation. | semanticscholar.orgnih.gov |
| Stabilization | Co-precipitation | Rapid oxidation of Mn(II) with dissolved organic matter leads to the formation of stable organo-mineral aggregates. | acs.orgnih.gov |
| Destabilization | Oxidative Degradation | As strong oxidants, Mn-oxides can decompose organic matter into smaller compounds or CO2. | goldschmidt.infoacs.org |
| Destabilization | Reductive Dissolution | Organic compounds act as electron donors, leading to the dissolution of Mn-oxides and the release of carbon. | nih.govresearchgate.net |
Formation Pathways of Manganese Oxides and Hydroxides in Natural Systems
Manganese oxides and hydroxides are ubiquitous in natural environments like soils and sediments. scispace.com Their formation is driven by the oxidation of the more soluble Mn(II) to the less soluble Mn(III) and Mn(IV) states. acs.org This process can occur through both abiotic and biotic pathways, often influenced by environmental factors such as pH and the presence of oxygen. researchgate.nethawaii.edu
In aqueous systems, the abiotic oxidation of Mn(II) is a relatively slow process. scispace.com However, the precipitation of manganous hydroxide (Mn(OH)₂) can occur when its solubility product is exceeded, such as with an increase in soil pH from liming. hawaii.edu This finely divided precipitate is then more readily oxidized. hawaii.edu
Microbial activity is a major driver of manganese oxidation in the environment. researchgate.net A diverse range of bacteria and fungi can enzymatically catalyze the oxidation of Mn(II), a process that is significantly faster than abiotic pathways. researchgate.net This biogenic formation results in manganese oxides that are often poorly crystalline and highly reactive. researchgate.net These microbial processes are fundamental to the biogeochemical cycling of manganese.
The specific mineral phase that forms is sensitive to the conditions of its crystallization. github.ioelsevierpure.com The presence of other ions in solution, particle size, and temperature can all influence the resulting polymorph of manganese oxide or hydroxide. github.io For instance, manganite (γ-MnOOH), the most thermodynamically stable trivalent manganese oxyhydroxide, is a common phase in these systems. diva-portal.org
Precursor Role of Manganese Hydroxides in Nanomaterial Synthesis
Manganese oxyhydroxide (MnOOH), a form of manganese hydroxide, serves as a critical precursor in the synthesis of various manganese oxide nanomaterials. tandfonline.comresearchgate.net Its utility lies in its ability to be transformed into different manganese oxide phases through controlled processes like thermal calcination. tandfonline.comresearchgate.net This method allows for the creation of nanostructures with specific physicochemical properties tailored for various applications, including batteries, supercapacitors, and catalysis. tandfonline.comresearchgate.net
For example, single-crystalline nanorods of different manganese oxides (β-MnO₂, α-Mn₂O₃, and Mn₃O₄) can be synthesized by the heat treatment of γ-MnOOH nanorods. researchgate.net The final product depends on the calcination temperature and atmosphere. Calcining γ-MnOOH in air at progressively higher temperatures yields β-MnO₂, then α-Mn₂O₃, and finally Mn₃O₄, while maintaining the one-dimensional nanorod morphology of the precursor. researchgate.net
Various chemical synthesis routes, such as hydrothermal methods and sonochemical processes, are employed to produce the initial MnOOH nanoparticles. researchgate.netresearchgate.net These methods allow for control over the particle size and morphology of the precursor, which in turn influences the properties of the final manganese oxide nanomaterials. researchgate.net The use of MnOOH as a precursor is a versatile and widely used strategy for the bottom-up fabrication of functional manganese oxide nanostructures. tandfonline.com
Mineral-Mediated Interactions and Electron Transfer Processes
The surfaces of manganese hydroxide minerals are chemically reactive interfaces that mediate numerous important geochemical processes. diva-portal.org These interactions often involve the transfer of protons and electrons (proton-coupled electron transfer, or PCET), which is fundamental to the role of manganese in both biological and environmental redox reactions. nih.govnih.gov
Manganese hydroxides and oxyhydroxides can adsorb various ions and compounds from solution, influencing their transport and bioavailability in the environment. diva-portal.orgmdpi.com This scavenging process can occur through surface complexation, where substances bond to specific sites on the mineral surface. diva-portal.org
Redox reactions at the mineral-water interface are central to the geochemical function of manganese hydroxides. Manganite (γ-MnOOH), for instance, can disproportionate at low pH into pyrolusite (β-MnO₂) and dissolved Mn(II) ions. diva-portal.org Furthermore, manganese hydroxides participate in concerted proton-electron transfer (CPET) reactions, a specific type of PCET where the proton and electron are transferred in a single step. nih.govnih.gov These reactions are crucial for the oxidation of various organic and inorganic compounds. acs.orgnih.gov The ability of Mn(III)-hydroxo centers to mediate these reactions is a key feature of certain enzymes, such as manganese superoxide dismutase. nih.govnih.gov These mineral-mediated electron transfer processes highlight the role of manganese hydroxides as important natural oxidants and catalysts in the environment. nih.gov
Q & A
Basic: What synthesis and characterization methods are used to study manganese ions with hydroxyl coordination in biological systems?
To synthesize and characterize manganese-hydroxyl coordinated complexes, researchers often employ atomic absorption spectroscopy (AAS) for quantifying Mn²⁺ levels in tissues (e.g., brain, liver) . Chromatographic techniques, such as HPLC with DHBA-250 columns, are critical for detecting hydroxyl radical (HO•) formation via 2,3- and 2,5-DHBA derivatives in tissue homogenates . For structural analysis, X-ray crystallography or computational modeling (e.g., Born effective charge tensors) can resolve coordination geometries, as seen in studies of metallo-phosphatases and RNA polymerase mechanisms .
Basic: How are hydroxyl radicals quantified in manganese-exposed experimental models?
Hydroxyl radical generation is indirectly measured using in vivo microdialysis and salicylate trapping. Manganese-exposed rats are injected with salicylic acid, which reacts with HO• to form 2,3- and 2,5-DHBA. These adducts are quantified via HPLC with electrochemical detection, normalized to tissue weight (ng/g wet tissue) . Contradictions in HO• levels across brain regions (e.g., striatum vs. hippocampus) require rigorous statistical validation using ANOVA and post hoc tests to account for variability in tissue-specific Mn accumulation .
Advanced: How can computational modeling resolve contradictions in the identity of catalytic metal ions in Mn-hydroxyl coordinated enzymes?
Metallo-phosphatases and RNA polymerase catalytic sites often involve ambiguous metal ion assignments (e.g., Mn²⁺ vs. Mg²⁺). Density functional theory (DFT) simulations can model metal-ligand bond distances and charge distribution, as demonstrated in studies of Ca²⁺ coordination in layered double hydroxides (LDHs) . For example, Born effective charge tensor analysis in croconic acid reveals how hydroxyl bond lengths stabilize specific coordination geometries . Experimental validation via X-ray absorption spectroscopy (XAS) or EPR can corroborate computational predictions .
Advanced: What experimental designs assess the neurotoxic effects of perinatal Mn exposure on hydroxyl radical dynamics?
Perinatal rat models are exposed to Mn (e.g., 10,000 ppm in drinking water) during gestation and lactation. Tissues are dissected at critical developmental stages (P14 and P56) to compare Mn accumulation and HO• levels in brain regions (cortex, striatum, hippocampus) using AAS and HPLC . Contradictions in long-term neurotoxicity (e.g., persistent Mn in adult striatum vs. transient effects in liver) are analyzed via two-factor ANOVA to isolate age- and exposure-dependent variables .
Advanced: How does Mn-hydroxyl coordination influence enzymatic catalysis in RNA polymerase and arginase?
In RNA polymerase, Mn²⁺ stabilizes the nucleophilic 3′-OH group of primer RNA during phosphodiester bond formation, while Mg²⁺ positions incoming rNTPs. Mutagenesis studies disrupting Mn²⁺-binding residues (e.g., D486 in E. coli RNA polymerase) reduce elongation rates, highlighting the metal’s role in charge stabilization . Similarly, in arginase, Mn²⁺ ions facilitate hydroxide ion attack on L-arginine’s guanidine group, forming a tetrahedral intermediate. Competitive inhibition assays with Co²⁺ or Ni²⁺ substitutions reveal specificity for Mn²⁺ in catalysis .
Advanced: What strategies optimize hydroxyl ion conductivity in Mn-coordinated layered double hydroxides (LDHs) for environmental applications?
LDHs with Mn²⁺-OH⁻ layers are exfoliated into single-layer nanosheets to maximize hydroxyl ion conductivity (>10⁻¹ S/cm). Anisotropic conductivity is measured via impedance spectroscopy under controlled humidity. Computational studies suggest that Mn²⁺ vacancies enhance ion mobility by reducing steric hindrance, a principle validated in Ca²⁺-LDH analogs . Contradictions in conductivity between bulk and exfoliated LDHs are addressed by correlating crystallographic data (e.g., interlayer spacing) with ionic transport metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
